

Application Notes and Protocols for FR901465: In Vivo Dosage and Administration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	FR901465
Cat. No.:	B1674043

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols have been compiled from publicly available scientific literature. Specific in vivo dosage, administration, and formulation data for **FR901465** are limited. The provided protocols are generalized templates for relevant in vivo models and should be adapted based on empirical dose-finding studies. All animal experiments should be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals.

Introduction

FR901465 is a novel antitumor substance isolated from the fermentation broth of *Pseudomonas* sp. No. 2663.[1] Preclinical studies have demonstrated its potential as an anticancer agent. These application notes provide a summary of the available in vivo data and generalized protocols for its evaluation in murine tumor models.

In Vivo Efficacy of FR901465

Limited in vivo efficacy data for **FR901465** is available from a study conducted by the exploratory research laboratories at Fujisawa Pharmaceutical Co., Ltd. The study evaluated the antitumor activity of **FR901465** in a murine ascitic tumor model (P388 leukemia) and a human solid tumor xenograft model (A549 lung adenocarcinoma).[1]

Table 1: Summary of In Vivo Efficacy Data for **FR901465**

Tumor Model	Animal Strain	Parameter Measured	Result	Specific Dosage and Administration
P388 leukemia	Mice	Increase in lifespan (T/C %)	127%	Not specified.
A549 lung adenocarcinoma	Mice	Inhibition of tumor growth	Effective at "different dose ranges"	Not specified.

T/C % = (Median survival time of treated group / Median survival time of control group) x 100. A T/C value of >125% is generally considered significant antitumor activity.

Experimental Protocols

The following are generalized protocols for in vivo studies using the P388 leukemia and A549 lung adenocarcinoma models. The specific dosage, vehicle, and administration route for **FR901465** would need to be determined through preliminary dose-range finding and maximum tolerated dose (MTD) studies.

P388 Leukemia Ascites Model

This model is used to evaluate the effect of a test compound on the survival of mice bearing a hematological malignancy.

Materials:

- **FR901465**
- Vehicle for **FR901465** (to be determined based on solubility and tolerability, e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant)
- P388 leukemia cells
- 6-8 week old male or female DBA/2 or BDF1 mice

- Sterile syringes and needles
- Calipers
- Animal balance

Protocol:

- Cell Culture and Implantation:
 - Culture P388 leukemia cells in appropriate media and conditions.
 - Harvest cells during the logarithmic growth phase and wash with sterile PBS.
 - Resuspend cells in sterile PBS at a concentration of 1×10^7 cells/mL.
 - Inoculate each mouse intraperitoneally (i.p.) with 0.1 mL of the cell suspension (1×10^6 cells/mouse).
- Animal Randomization and Treatment:
 - 24 hours after tumor cell inoculation, randomize mice into control and treatment groups (n=8-10 mice per group).
 - Prepare the **FR901465** formulation at the desired concentrations.
 - Administer the vehicle (control) or **FR901465** solution to the respective groups. The administration route (e.g., i.p. or intravenous) and dosing schedule (e.g., daily for 5 days) should be determined in preliminary studies.
- Monitoring and Endpoint:
 - Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
 - Record the body weight of each mouse twice weekly.
 - Record the date of death for each mouse.

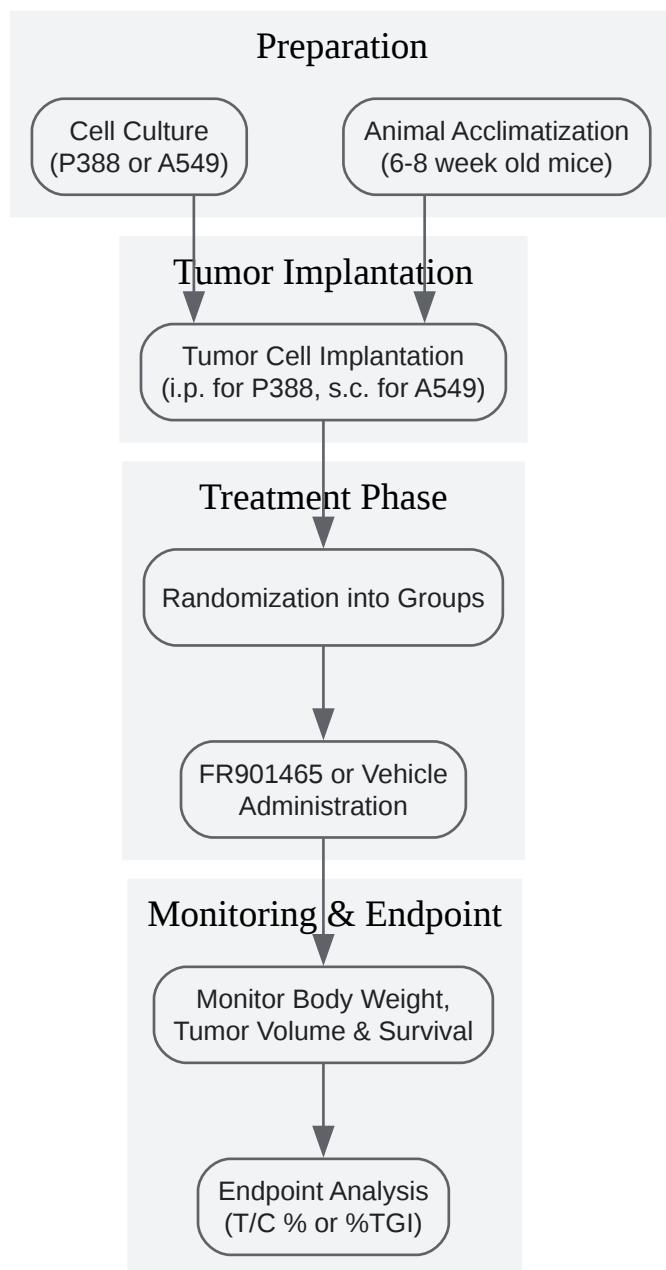
- The primary endpoint is the median survival time. Calculate the T/C % to determine the efficacy of **FR901465**.

A549 Lung Adenocarcinoma Xenograft Model

This model is used to assess the efficacy of a test compound on the growth of a human solid tumor in immunodeficient mice.

Materials:

- **FR901465**
- Vehicle for **FR901465**
- A549 human lung adenocarcinoma cells
- 6-8 week old female athymic nude or SCID mice
- Matrigel (or similar basement membrane matrix)
- Sterile syringes and needles
- Calipers
- Animal balance

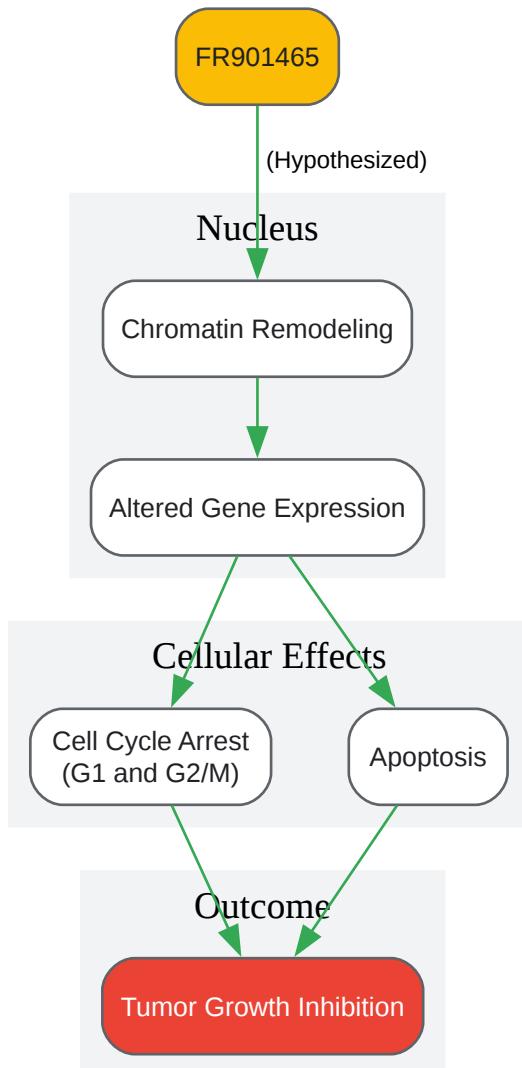

Protocol:

- Cell Culture and Tumor Implantation:
 - Culture A549 cells in appropriate media and conditions.
 - Harvest cells during the logarithmic growth phase and wash with sterile PBS.
 - Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.
 - Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
 - Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
 - When the average tumor volume reaches 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).
- Treatment:
 - Prepare the **FR901465** formulation at the desired concentrations.
 - Administer the vehicle (control) or **FR901465** solution to the respective groups according to the predetermined dose, route, and schedule.
- Monitoring and Endpoint:
 - Continue to measure tumor volume and body weight twice weekly.
 - Monitor mice for any signs of toxicity.
 - The primary endpoint is tumor growth inhibition. At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.
 - Calculate the percentage of tumor growth inhibition (%TGI).

Visualizations

Experimental Workflow


[Click to download full resolution via product page](#)

Caption: Generalized workflow for an in vivo antitumor efficacy study.

Hypothesized Signaling Pathway

The precise mechanism of action for **FR901465** has not been fully elucidated. However, studies on the related compound, FR901464, suggest that it may induce dynamic changes in

chromatin structure.^[1] This could lead to the modulation of gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action for **FR901465** based on related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New antitumor substances, FR901463, FR901464 and FR901465. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for FR901465: In Vivo Dosage and Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674043#fr901465-dosage-and-administration-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com